TAAR1 Agonist Potency: Class-Level Inference with Structural Caveats
No direct potency data (EC50 or Ki) for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-carboxamide at TAAR1 were identified in the public domain. The closest patent class (WO2014041106A1) reports EC50 values for related 1,2,3-triazole-4-carboxamides in the range of 0.01–10 µM at human TAAR1 [1]. However, the specific contribution of the morpholine-4-carboxamide and pyridin-3-yl substituents versus the exemplified phenyl/piperidine analogs cannot be quantified without direct head-to-head data.
| Evidence Dimension | TAAR1 functional activity (cAMP assay) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Exemplified in-class analogs (e.g., phenyl-substituted triazole carboxamides) show EC50 values of 0.01–10 µM |
| Quantified Difference | Unknown |
| Conditions | Human TAAR1 recombinant cell-based cAMP assay (as described in WO2014041106A1) |
Why This Matters
Without compound-specific potency, users cannot assess whether the morpholine-pyridine substitution offers any advantage over the well-characterized phenyl-piperidine analogs within the same patent class.
- [1] Galley, G., Ghellamallah, C., Norcross, R., & Pflieger, P. (2014). Triazole carboxamide derivatives. WO2014041106A1. View Source
